molecular formula C12H12FN3O B11804155 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11804155
M. Wt: 233.24 g/mol
InChI Key: BFMJKCXOJOFISB-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzohydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl group can enhance binding affinity and specificity, while the oxadiazole ring can contribute to the compound’s stability and reactivity. The pyrrolidine ring may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
  • 5-(2-Bromophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
  • 5-(2-Methylphenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Uniqueness

5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H12FN3O/c13-9-5-2-1-4-8(9)12-15-11(16-17-12)10-6-3-7-14-10/h1-2,4-5,10,14H,3,6-7H2

InChI Key

BFMJKCXOJOFISB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NOC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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